molecular formula C19H22N2O3S2 B256060 2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide

2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B256060
M. Wt: 390.5 g/mol
InChI Key: NKFZBRHCTCYFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide, also known as DT-13, is a small molecule compound with potential therapeutic applications. It is synthesized using a specific method and has been the subject of scientific research to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide has been shown to have antiviral properties by inhibiting the entry and replication of viruses in host cells.
Biochemical and Physiological Effects:
2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the expression of various oncogenes and activate tumor suppressor genes. 2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide has also been shown to inhibit the activation of various signaling pathways involved in cancer progression and inflammation. In addition, 2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and modified. It has been shown to have a potent anticancer, anti-inflammatory, and antiviral activity in vitro and in vivo. However, there are also limitations to using 2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide in lab experiments. It is not yet approved for clinical use, and its safety and efficacy in humans are not yet fully established.

Future Directions

There are several future directions for the research and development of 2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide. One potential direction is to further explore its anticancer activity in different types of cancer and in combination with other anticancer agents. Another direction is to investigate its potential as an anti-inflammatory and antiviral agent in different disease models. Additionally, the safety and efficacy of 2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide in humans need to be further studied to determine its potential as a therapeutic agent.

Synthesis Methods

2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is synthesized using a multi-step process that involves the reaction of 2-chloroacetyl chloride with 2-mercapto-1,3-thiazole in the presence of a base to form 2-(1,1-dioxothiolan-3-yl)acetic acid. This intermediate is then reacted with 4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine in the presence of a coupling agent to form 2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide.

Scientific Research Applications

2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. 2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide has been studied in vitro and in vivo to understand its mechanism of action and potential advantages and limitations for lab experiments.

properties

Product Name

2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide

Molecular Formula

C19H22N2O3S2

Molecular Weight

390.5 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C19H22N2O3S2/c22-18(9-13-7-8-26(23,24)12-13)21-19-20-17(11-25-19)16-6-5-14-3-1-2-4-15(14)10-16/h5-6,10-11,13H,1-4,7-9,12H2,(H,20,21,22)

InChI Key

NKFZBRHCTCYFAH-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4CCS(=O)(=O)C4

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4CCS(=O)(=O)C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.